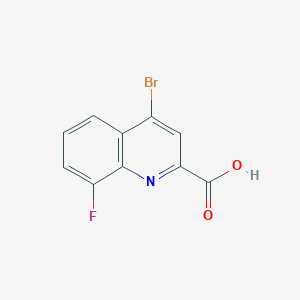

![molecular formula C10H18N2O2 B6616912 tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate CAS No. 1895870-72-0](/img/structure/B6616912.png)

tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate

説明

The compound “tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate” is a complex organic molecule. It contains a bicyclic structure, which is a common motif in many natural products and pharmaceuticals .

Synthesis Analysis

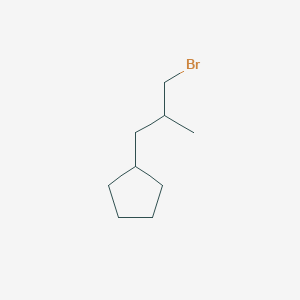

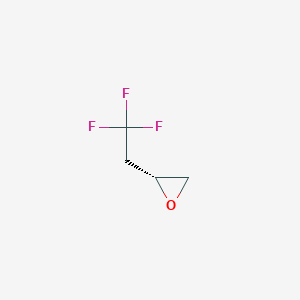

A related compound, 1R,5S-Bicyclo[3.1.0]hexan-2-one, has been synthesized from ®-1,2-epoxyhex-5-ene via a catalytic intramolecular cyclopropanation . This process has been successfully demonstrated on a multi-kilogram scale .Molecular Structure Analysis

While specific structural data for the compound was not found, a related compound, (1R,5S)-Bicyclo[3.1.0]hexan-2-one, has a molecular formula of C6H8O .科学的研究の応用

Environmental Decomposition and Remediation

The decomposition of methyl tert-butyl ether (MTBE), a compound closely related to tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate, has been extensively studied. A study highlights the application of radio frequency plasma reactors for decomposing MTBE, indicating potential environmental remediation applications (Hsieh et al., 2011). This research demonstrates the efficiency of cold plasma technology in breaking down air toxics, including MTBE, into less harmful substances.

Biodegradation and Fate in the Environment

Further research into MTBE, which shares functional groups with tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate, provides insights into its biodegradation and fate in soil and groundwater. Microbial degradation of MTBE under various redox conditions has been documented, showing that MTBE and its key intermediate, tert-butyl alcohol (TBA), may biodegrade under both oxic and anoxic conditions (Schmidt et al., 2004). This study underscores the adaptability of microbial communities to environmental contaminants and their potential in bioremediation strategies.

Toxicological Perspectives

Understanding the toxicological impacts of related compounds such as MTBE can provide indirect insights into safety and environmental considerations. A review summarizing the carcinogenicity data of MTBE indicates minimal human cancer risks, suggesting that with proper management, the environmental and health impacts of related compounds can be controlled (Bus et al., 2022). This perspective is crucial for assessing the broader implications of using such chemicals in industrial applications.

Advanced Synthesis Techniques

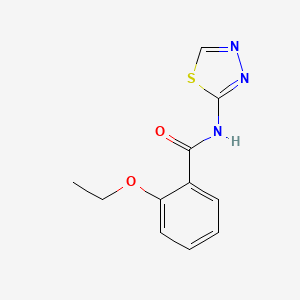

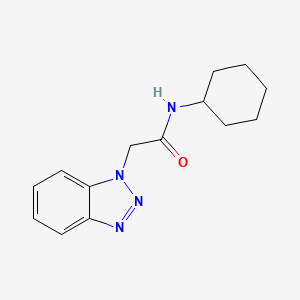

The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines highlights the chemical versatility and application of tert-butyl derivatives in creating structurally diverse compounds (Philip et al., 2020). This methodology provides access to a variety of natural products and therapeutically relevant compounds, showcasing the potential of tert-butyl derivatives in medicinal chemistry and pharmaceutical research.

特性

IUPAC Name |

tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10-4-7(10)5-11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13)/t7-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHTZGBRXSYOMG-XVKPBYJWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CC1CNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@]12C[C@H]1CNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743352 | |

| Record name | tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate | |

CAS RN |

204991-14-0, 1895870-72-0 | |

| Record name | tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B6616882.png)

amine hydrochloride](/img/structure/B6616891.png)

![Benzenesulfonamide, N-[(phenylamino)carbonyl]-](/img/structure/B6616902.png)

![1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid](/img/structure/B6616934.png)